N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Beschreibung
Eigenschaften
CAS-Nummer |
73758-32-4 |
|---|---|
Molekularformel |
C17H19F3N2 |
Molekulargewicht |
308.34 g/mol |
IUPAC-Name |
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C17H19F3N2/c1-13(21-10-8-16-7-2-3-9-22-16)11-14-5-4-6-15(12-14)17(18,19)20/h2-7,9,12-13,21H,8,10-11H2,1H3 |
InChI-Schlüssel |
YWZIEMWNWBRJHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-bromopyridine with 2-(3-(trifluoromethyl)phenyl)propan-2-amine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Fenfluramine and Dexfenfluramine
- Fenfluramine Hydrochloride: CAS: 404-82-0 Structure: N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride. Key Difference: The target compound replaces Fenfluramine’s ethylamine group with a 2-pyridin-2-ylethyl chain. Activity: Fenfluramine is a serotonin-releasing agent and anorectic, withdrawn due to cardiovascular toxicity .
Dexfenfluramine (S-Enantiomer) :
N-(Pyridin-2-ylmethyl)propan-2-amine
- Structure : Features a pyridin-2-ylmethyl group directly attached to the amine.
- Key Difference: Shorter linker (methyl vs.
- Hypothesized Activity : Pyridine-containing amines often target CNS receptors (e.g., serotonin or dopamine transporters) .
TFMPP (1-[3-(Trifluoromethyl)phenyl]piperazine)
- Structure : Piperazine core with a 3-(trifluoromethyl)phenyl group.
- Key Difference : Piperazine ring instead of propan-2-amine backbone.
- Activity : Serotonin 5-HT₁B/1D receptor agonist, used in research to study neurotransmitter release .
Propynyl-Substituted Analogs
Structural and Pharmacological Comparison Table
Research Implications and Hypotheses
- Target Compound’s Potential: The pyridin-2-ylethyl group may improve binding to serotonin or dopamine transporters compared to Fenfluramine’s ethyl group, similar to pyridine-containing CNS agents . The trifluoromethyl group likely enhances pharmacokinetic properties (e.g., half-life) by resisting oxidative metabolism .
- Stereochemical Considerations :
- Toxicity Profile :
- Pyridine substitution might mitigate Fenfluramine-like cardiotoxicity by altering off-target interactions, though in vitro assays are needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
